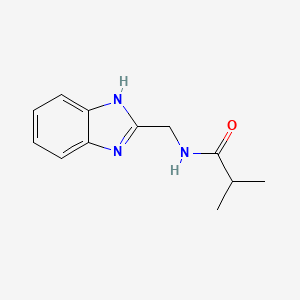

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of benzimidazole . Benzimidazole derivatives are known to have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. Theoretical and actual NMR chemical shifts can be quite similar . The UV-vis spectrum, as well as the effects of solvents, can also be investigated .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can be used in combination with other compounds for the preparation of complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be determined .Scientific Research Applications

Antimicrobial Activity

N-Benzimidazol-1-yl-methyl-benzamide derivatives, synthesized by Mannich reaction, have shown significant in vitro antimicrobial activity against a variety of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The effectiveness of these compounds as antimicrobial agents highlights the potential of benzimidazole derivatives in the development of new antimicrobial drugs, offering an alternative to traditional antibiotics and antifungal agents (Sethi et al., 2016).

Anticancer Evaluation

Benzimidazole derivatives have also been evaluated for their anticancer properties. A study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showed promising in vitro anticancer activity against various cancer cell lines. These findings suggest the potential use of benzimidazole derivatives in cancer therapy, providing a basis for further research into their mechanisms of action and efficacy in vivo (Salahuddin et al., 2014).

Coordination Chemistry and Catalysis

The coordination chemistry of benzimidazole ligands with metals has been explored, demonstrating their utility in the synthesis of metal complexes with potential applications in catalysis and material science. These complexes, featuring benzimidazole as a bidentate ligand, exhibit unique structural and electronic properties, making them suitable candidates for catalytic applications and the development of functional materials (Schick et al., 2014).

Antimicrobial and Antioxidant Activities

Further research on benzimidazole derivatives has shown their broad-spectrum antimicrobial and potent antioxidant activities. These compounds have been effective against both gram-positive and gram-negative bacteria as well as fungal strains, while also displaying significant antioxidant properties, indicating their potential as therapeutic agents for infections and oxidative stress-related conditions (Padalkar et al., 2016).

Fluorescent Properties for Biological Applications

Benzimidazole derivatives have been investigated for their photophysical properties, showing promise as fluorescent probes for biological imaging and sensors. The study of their excited-state intramolecular proton transfer (ESIPT) inspired fluorescent characteristics has opened avenues for the development of novel fluorescent materials for use in bioimaging and molecular diagnostics (Padalkar et al., 2011).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(2)12(16)13-7-11-14-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFKODIOYYFXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2732363.png)

![N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE](/img/structure/B2732364.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)

![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)